

# Unveiling the Toxicological Profile of AC-386 (Scopolamine)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AC-386

Cat. No.: B12418357

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological screening results for the compound **AC-386**, identified as the active pharmaceutical ingredient scopolamine. The data presented herein is primarily derived from a comprehensive toxicology and carcinogenesis study conducted by the U.S. National Toxicology Program (NTP), alongside other publicly available research. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the preclinical assessment of scopolamine-based therapeutics, such as the intranasal formulation DPI-386.

## Executive Summary

Scopolamine, a well-established muscarinic antagonist, has a long history of clinical use for the prevention of nausea and vomiting associated with motion sickness and postoperative recovery. Recent interest in novel delivery systems, such as intranasal formulations (e.g., DPI-386), has renewed the importance of a thorough understanding of its preclinical safety profile. This guide summarizes key toxicological findings, including acute toxicity, genetic toxicity, and an overview of potential cardiotoxicity. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate comparative analysis.

## Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for adverse effects following a single exposure to a substance. For scopolamine, these studies have established the median lethal dose (LD50) in rodent models.

## Quantitative Data: Acute Toxicity

Species	Route of Administration	LD50 Value
Mouse	Oral	1880 mg/kg
Rat	Oral	1270 mg/kg
Mouse	Subcutaneous	1650 mg/kg
Rat	Subcutaneous	296 mg/kg

## Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

The acute oral toxicity studies were conducted in accordance with the OECD Test Guideline 425.

### Test System:

- Species: Sprague-Dawley rats and CD-1 mice.
- Sex: Both male and female animals were used.
- Housing: Animals were housed in controlled environmental conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except for a brief fasting period prior to dosing.

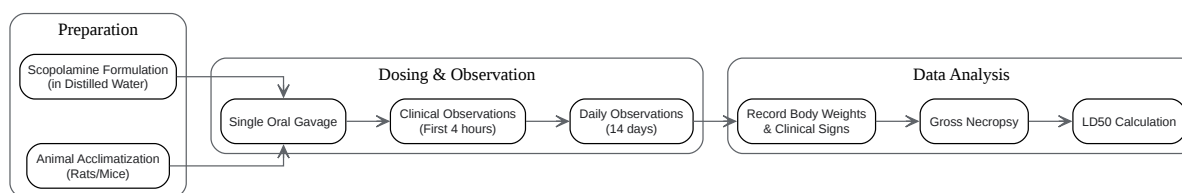
### Procedure:

- Dosing: A single dose of scopolamine hydrobromide trihydrate, dissolved in distilled water, was administered by oral gavage.
- Dose Progression: The study followed an up-and-down procedure where the dose for each subsequent animal was adjusted up or down based on the outcome (survival or death) of the

previously dosed animal. This method allows for the estimation of the LD50 with a reduced number of animals.

- **Observation:** Animals were observed for clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours post-dosing, and daily thereafter for 14 days. Observations included changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
- **Data Collection:** Body weights were recorded prior to dosing and at weekly intervals. At the end of the 14-day observation period, all surviving animals were euthanized and subjected to a gross necropsy.

#### Workflow for Acute Oral Toxicity Study



[Click to download full resolution via product page](#)

Caption: Workflow for a typical acute oral toxicity study following the up-and-down procedure.

## Genetic Toxicology

Genetic toxicology studies are designed to assess the potential of a substance to induce mutations or chromosomal damage. The NTP conducted a battery of genotoxicity assays for scopolamine hydrobromide trihydrate.

## Quantitative Data: Genetic Toxicology

Assay	Test System	Metabolic Activation	Result
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium strains TA97, TA98, TA100, TA1535	With and Without S9	Negative
In Vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	With and Without S9	Negative
In Vivo Micronucleus	Mouse peripheral blood erythrocytes	N/A	Negative

Source: National Toxicology Program Technical Report Series No. 445

## Experimental Protocols

Test System:

- Strains: Salmonella typhimurium strains TA97, TA98, TA100, and TA1535 were used to detect various types of point mutations.
- Metabolic Activation: The assay was performed both in the presence and absence of a liver S9 fraction from Aroclor 1254-induced male Sprague-Dawley rats to assess the mutagenicity of both the parent compound and its metabolites.

Procedure:

- Exposure: The test compound, at multiple concentrations, was combined with the bacterial tester strain and, in the case of metabolic activation, the S9 mix.
- Incubation: The mixture was incubated using the pre-incubation method before being plated on minimal glucose agar plates.
- Scoring: After incubation for 48-72 hours at 37°C, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A substance is

considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.

Test System:

- **Cell Line:** Chinese Hamster Ovary (CHO) cells were used due to their stable karyotype and sensitivity to clastogens.
- **Metabolic Activation:** The assay was conducted with and without a rat liver S9 fraction.

Procedure:

- **Cell Culture and Exposure:** CHO cells were cultured and exposed to various concentrations of scopolamine hydrobromide trihydrate for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., continuous treatment for 24 hours) without S9.
- **Metaphase Arrest:** Following the exposure period, cells were treated with a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.
- **Harvesting and Staining:** Cells were harvested, treated with a hypotonic solution, fixed, and stained with Giemsa.
- **Analysis:** Metaphase spreads were examined microscopically for chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges.

Test System:

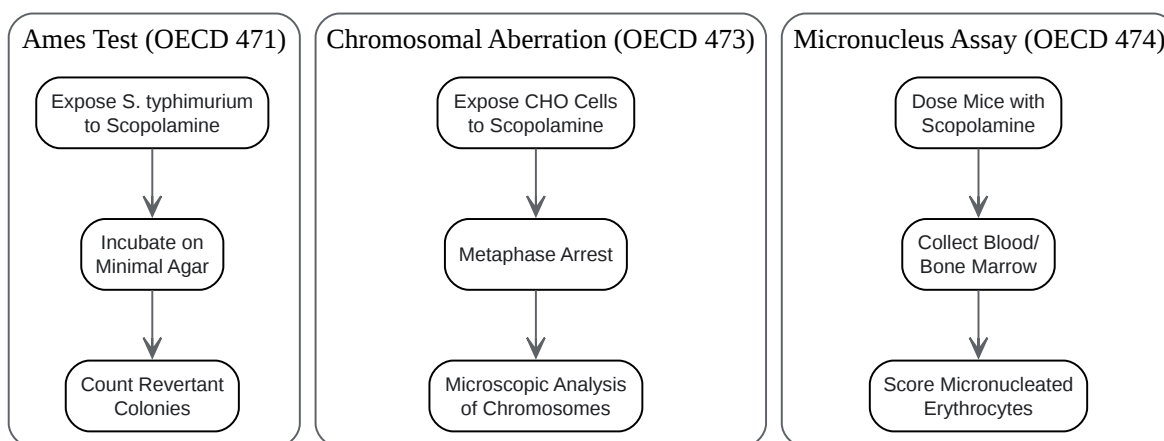
- **Species:** B6C3F1 mice.
- **Sex:** Both male and female mice were used.

Procedure:

- **Dosing:** Scopolamine hydrobromide trihydrate was administered to the animals, typically via intraperitoneal injection or oral gavage, at multiple dose levels.

- **Sample Collection:** At appropriate time intervals after dosing (e.g., 24 and 48 hours), bone marrow or peripheral blood samples were collected.
- **Slide Preparation and Staining:** Smears were prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
- **Analysis:** The frequency of micronucleated polychromatic erythrocytes was determined by microscopic analysis. An increase in the number of micronucleated cells in treated animals compared to controls indicates that the substance induces chromosomal damage.

#### Workflow for In Vitro Genotoxicity Testing



[Click to download full resolution via product page](#)

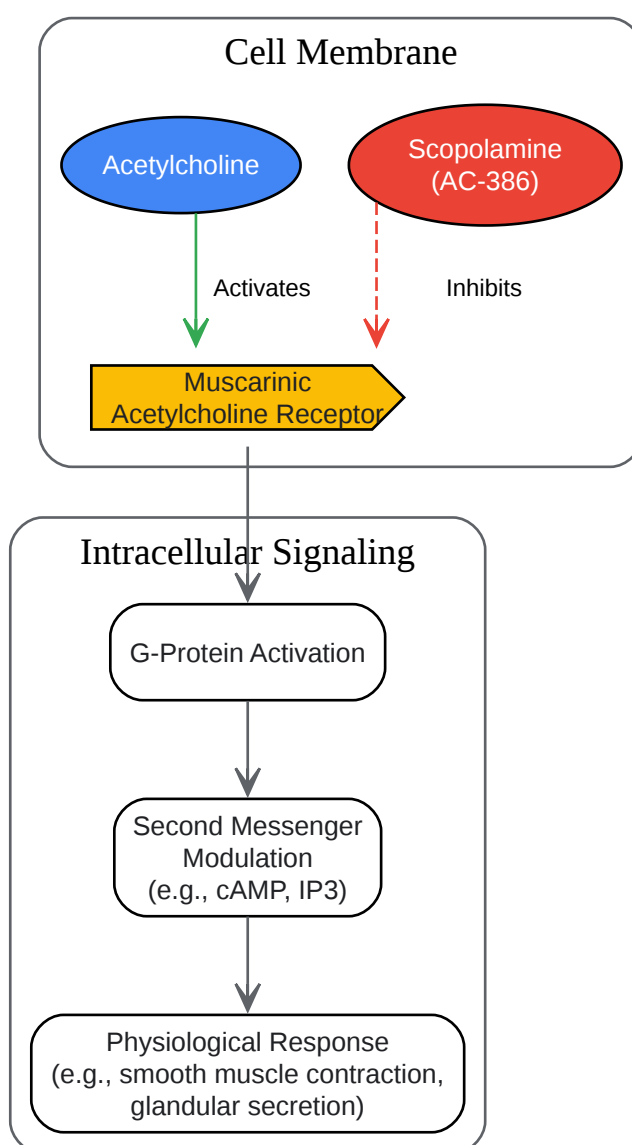
Caption: Overview of the in vitro and in vivo genotoxicity assay workflows.

## Cardiotoxicity

While comprehensive public data on scopolamine's direct interaction with cardiac ion channels, such as the hERG (human Ether-à-go-go-Related Gene) channel, is limited, its anticholinergic properties warrant consideration for potential cardiovascular effects. Anticholinergic drugs can cause tachycardia (increased heart rate).

A thorough assessment of hERG liability is a critical component of modern preclinical safety evaluation, as inhibition of this channel can lead to QT interval prolongation and an increased risk of life-threatening arrhythmias. At present, specific IC<sub>50</sub> values for scopolamine in a hERG assay are not readily available in the public domain. For a novel formulation like DPI-386, a dedicated hERG assay would be a standard component of the preclinical safety package submitted to regulatory authorities.

### Signaling Pathway of Muscarinic Acetylcholine Receptors



[Click to download full resolution via product page](#)

Caption: Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors.

## Conclusion

The available toxicological data for scopolamine, the active ingredient in **AC-386**, indicates a well-characterized safety profile. Acute toxicity studies have established LD50 values in rodents. A comprehensive battery of genetic toxicology assays, including the Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test, were all negative, suggesting a low potential for mutagenicity and clastogenicity. While specific hERG inhibition data is not publicly available, the known anticholinergic effects of scopolamine necessitate careful consideration of potential cardiovascular effects in any drug development program. The detailed experimental protocols provided in this guide offer a foundation for the design and interpretation of further non-clinical safety studies. For novel formulations such as DPI-386, route-specific toxicological evaluations would be required to fully characterize the local and systemic safety profile.

- To cite this document: BenchChem. [Unveiling the Toxicological Profile of AC-386 (Scopolamine)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12418357#ac-386-toxicological-screening-results\]](https://www.benchchem.com/product/b12418357#ac-386-toxicological-screening-results)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)